4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a benzodioxole moiety at position 4 and a 3-methylphenyl group at position 4. This compound is part of a broader class of pyrimidin-2-amines, which are studied for their diverse pharmacological potentials, including antimicrobial, anticancer, and anti-inflammatory activities . The benzodioxole group contributes to lipophilicity, while the 3-methylphenyl substituent may enhance metabolic stability .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11-3-2-4-12(7-11)14-9-15(21-18(19)20-14)13-5-6-16-17(8-13)23-10-22-16/h2-9H,10H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQMWYVTNKOZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the benzodioxole and methylphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidin-2-amines with variations in aryl or heteroaryl substituents exhibit distinct physicochemical and biological profiles. Below is a detailed comparison with key analogs:
Substituted Phenyl Analogs
Structural Impact :
- 3-Methylphenyl (target compound) : Enhances lipophilicity and may improve blood-brain barrier penetration.
- 4-Nitrophenyl : Electron-withdrawing effects may reduce bioavailability but increase electrophilic reactivity .
Heteroaryl-Substituted Analogs
Structural Impact :
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Benzodioxole at Position 4 : Common in analogs with CNS activity due to its ability to cross the blood-brain barrier .
- 3-Methylphenyl vs. 3-Methoxyphenyl : Methoxy groups generally increase solubility but may reduce metabolic stability compared to methyl groups .
- Heteroaryl Substituents : Thiophene and furan analogs exhibit varied pharmacokinetics, with thiophene showing better stability .
Crystal structure studies () reveal that benzodioxole-containing compounds form hydrogen-bonded networks, which could stabilize receptor interactions.
Future Directions :
Biological Activity
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16N2O2
- Molecular Weight : 284.32 g/mol
- IUPAC Name : 4-(2H-1,3-benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine
- CAS Number : 1234567 (hypothetical for this example)
Biological Activity
The compound has been studied for various biological activities, including:
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the benzodioxole moiety is known to interact with multiple molecular targets involved in cancer progression.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|
| Silibinin | PI3K/AKT pathway inhibition | 5.0 | |
| Flavopiridol | CDK inhibition | 0.8 | |
| Compound X (similar structure) | Apoptosis induction | 3.5 | Ongoing study |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and pathways.
The biological activity of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine may involve the following mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell proliferation.
- Interaction with Receptors : The benzodioxole structure allows for interactions with various receptors, potentially modulating their activity.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of structurally similar pyrimidine derivatives. The results indicated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
Study on Inflammatory Response
Another research focused on the anti-inflammatory properties of related compounds demonstrated their effectiveness in reducing inflammation markers in vitro and in vivo models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
